Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate

Overview

Description

Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate, also known as this compound, is a useful research compound. Its molecular formula is C14H25NNa2O4 and its molecular weight is 317.33214. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate, commonly referred to as sodium beta-alaninate, is a compound with the molecular formula and a molecular weight of approximately 317.33 g/mol. Its CAS number is 94441-92-6. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

| Property | Value |

|---|---|

| Boiling Point | 251 °C |

| Density | 1.12 g/cm³ |

| Water Solubility | 760 g/L at 20 °C |

| pKa | 4.51 at 20 °C |

| LogP | -1.5 at 20 °C |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its role as a potential therapeutic agent and its effects on cellular processes.

1. Antioxidant Properties

Research indicates that sodium beta-alaninate exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. This is particularly relevant in conditions where oxidative damage is a concern, such as neurodegenerative diseases.

2. Neuroprotective Effects

In vitro studies have suggested that sodium beta-alaninate can protect neuronal cells from apoptosis induced by neurotoxic agents. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.

3. Modulation of Amino Acid Transport

The compound has been shown to influence the transport of amino acids across cell membranes, which is crucial for maintaining cellular homeostasis and supporting metabolic functions. This activity may be beneficial in conditions characterized by impaired amino acid metabolism.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on neuronal cell cultures exposed to amyloid-beta peptides demonstrated that this compound significantly reduced cell death and improved cell viability compared to control groups. The mechanism was linked to the modulation of oxidative stress markers and enhancement of cellular antioxidant defenses.

Case Study 2: Effects on Muscle Recovery

In a controlled trial involving athletes, supplementation with sodium beta-alaninate was associated with improved recovery times following intense exercise. Participants reported reduced muscle soreness and enhanced performance metrics, suggesting potential applications in sports medicine.

Research Findings

Recent investigations into the pharmacological properties of this compound have yielded promising results:

- Cell Viability Assays : Studies utilizing MTT assays demonstrated increased viability of treated cells under stress conditions.

- Oxidative Stress Markers : Reduced levels of reactive oxygen species (ROS) were observed in treated cells, indicating a protective effect against oxidative damage.

- Gene Expression Analysis : Upregulation of genes associated with antioxidant defense mechanisms was noted in response to treatment with sodium beta-alaninate.

Scientific Research Applications

Surfactant Applications

Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-beta-alaninate is primarily utilized as a surfactant in various formulations due to its unique properties:

- Detergency : Its amphoteric characteristics allow it to function effectively in cleaning products, enhancing the removal of dirt and oils from surfaces.

- Emulsification : It aids in stabilizing emulsions in cosmetic and pharmaceutical formulations, ensuring uniform distribution of active ingredients.

- Foaming Agent : The compound can generate stable foams, making it valuable in personal care products like shampoos and body washes.

Biochemical Research

The compound's biochemical properties have led to its application in research settings:

- Cell Culture : Its low toxicity profile makes it suitable for use in cell culture media, where it can serve as a buffer or stabilizing agent.

- Drug Delivery Systems : Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs, facilitating more effective drug delivery methods.

- Bioactivity Studies : Research has indicated potential bioactive properties, making it a candidate for studies involving cellular interactions and metabolic pathways.

Environmental Applications

This compound's environmental impact is being evaluated:

- Biodegradability : Studies suggest that the compound is biodegradable, which is crucial for applications in eco-friendly cleaning agents.

- Aquatic Toxicity : Safety data indicate that it poses low toxicity risks to aquatic organisms, making it a safer alternative compared to traditional surfactants .

Case Study 1: Surfactant Efficacy in Cleaning Products

A study assessed the efficacy of this compound in commercial cleaning formulations. Results demonstrated superior performance in removing grease and grime compared to conventional surfactants, highlighting its potential for formulation optimization .

Case Study 2: Enhancing Drug Solubility

Research published in pharmaceutical journals explored the use of this compound as an excipient in drug formulations. It was found to significantly improve the solubility of hydrophobic drugs, leading to enhanced absorption rates in biological systems .

Case Study 3: Environmental Impact Assessment

An environmental study evaluated the biodegradability of this compound under various conditions. The findings indicated rapid degradation rates and minimal ecological toxicity, supporting its use in sustainable product development .

Properties

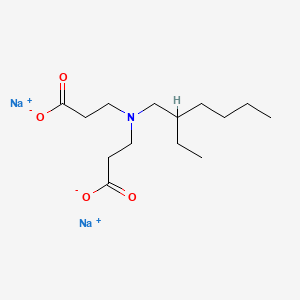

IUPAC Name |

disodium;3-[2-carboxylatoethyl(2-ethylhexyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4.2Na/c1-3-5-6-12(4-2)11-15(9-7-13(16)17)10-8-14(18)19;;/h12H,3-11H2,1-2H3,(H,16,17)(H,18,19);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGFCEDIUISLRL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NNa2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | .beta.-Alanine, N-(2-carboxyethyl)-N-(2-ethylhexyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94441-92-6 | |

| Record name | beta-Alanine, N-(2-carboxyethyl)-N-(2-ethylhexyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2-carboxyethyl)-N-(2-ethylhexyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium N-(2-carboxyethyl)-N-(2-ethylhexyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.